5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
Preparation Methods
The synthesis of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves several steps. The synthetic routes typically include the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dimethyl groups: This step involves alkylation reactions using methylating agents such as methyl iodide.
Attachment of the ethylamino group: This is done through nucleophilic substitution reactions where the ethylamino group is introduced using ethylamine.
Final assembly: The final step involves the coupling of the m-tolyl group to the quinoline core through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .
Comparison with Similar Compounds
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the dimethyl and ethylamino groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinolinic acid: An intermediate in the kynurenine pathway with distinct biological roles.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .
Properties
IUPAC Name |
5,7-dimethyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-5-4-6-17(10-14)7-8-22-13-18-12-19-16(3)9-15(2)11-20(19)23-21(18)24/h4-6,9-12,22H,7-8,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSXPWLKYKPTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CC3=C(C=C(C=C3NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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